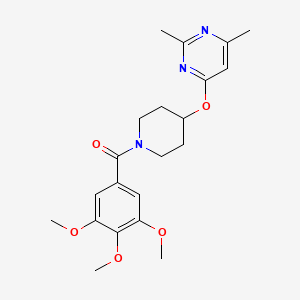
(4-((2,6-二甲基嘧啶-4-基)氧基)哌啶-1-基)(3,4,5-三甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 嘧啶类化合物,包括化合物 3,具有抗菌活性 . 研究人员已经探索了它们作为针对革兰氏阳性菌(例如,金黄色葡萄球菌、枯草芽孢杆菌)和革兰氏阴性菌(例如,大肠杆菌、铜绿假单胞菌)的新型抗菌剂的潜力。化合物 3 可能成为对抗细菌感染的有价值候选药物。
- 除了抗菌作用外,嘧啶衍生物还具有抗真菌特性 . 可以评估化合物 3 对酵母菌(例如,白色念珠菌和酿酒酵母)的活性。了解其抗真菌潜力可以有助于药物开发。
- 嘧啶类似物已显示出作为抗病毒剂的潜力 . 研究人员可以调查化合物 3 对特定病毒的疗效。其结构值得关注,尤其是在针对病毒感染时。
- 嘧啶衍生物的合成在药物化学中至关重要 . 化合物 3 通过微波辐射获得的独特结构为设计新型药物开辟了途径。研究人员可以探索修饰以增强其药理特性。
- 嘧啶在 DNA 和 RNA 等生物分子中发挥着至关重要的作用 . 化合物 3 的杂环嘧啶核使其与理解这些重要的生物分子相关。研究其在核酸中的相互作用可能会产生有价值的见解。
- α-氨基酸,包括 L-精氨酸,是杂环体系的多功能构建块 . 化合物 3 的合成涉及 L-精氨酸衍生物。研究人员可以探索其手性特性以及在不对称合成中的潜在应用。
抗菌活性
抗真菌活性
抗病毒研究
药物化学
杂环体系
对映异构体构建块
生物活性
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features a pyrimidine moiety linked to a piperidine ring and a trimethoxyphenyl group. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is believed to stem from its ability to modulate specific molecular pathways through interactions with enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Compounds may inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), thereby influencing various physiological processes.
- Receptor Modulation : The compound may act on neurotransmitter receptors, impacting neurological functions such as cognition and mood regulation.
Biological Activities
The biological activities associated with this compound include:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research shows that derivatives can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
- Cognitive Enhancement : Some studies suggest that PDE inhibitors can improve learning and memory by enhancing synaptic plasticity.
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone:
Case Studies
- Cognitive Function Enhancement : A study involving a PDE4 inhibitor similar to our compound demonstrated improved memory retention in rodent models. The results indicated that the compound's mechanism involved increased cAMP levels in the hippocampus .
- Anti-inflammatory Activity : In another case study, a related compound was tested for its ability to reduce inflammation in a murine model of asthma. Results showed significant reductions in eosinophil counts and improved lung function metrics .
Synthesis and Derivatives
The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves several key steps:
- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents.
- Piperidine Ring Construction : Cyclization reactions involving suitable precursors.
- Coupling Reaction : Combining the pyrimidine derivative with the piperidine structure under controlled conditions.
- Final Functionalization : Introduction of the trimethoxyphenyl group through substitution reactions.
属性
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-13-10-19(23-14(2)22-13)29-16-6-8-24(9-7-16)21(25)15-11-17(26-3)20(28-5)18(12-15)27-4/h10-12,16H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOSDJMBNKOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














